Soluble Epoxide Hydrolase Inhibition: 100-Fold Potency Gain Over Chalcone Oxide
4-Phenylchalcone oxide (the epoxide derivative of 2-phenylchalcone) was compared head-to-head with chalcone oxide and 4-fluorochalcone oxide as inhibitors of soluble epoxide hydrolase (sEH) in rat liver and inflammatory cell cytosol. The IC₅₀ of 4-phenylchalcone oxide was 0.4 µM, representing a 100-fold improvement over chalcone oxide (IC₅₀ = 40 µM) and a 20-fold improvement over 4-fluorochalcone oxide (IC₅₀ = 8 µM). This quantitative advantage was confirmed in both recombinant enzyme and native cytosol preparations [1]. Additionally, independent commercial characterization reports an IC₅₀ of 68 nM for 4-phenylchalcone oxide against purified microsomal and cytosolic epoxide hydrolase, further substantiating the sub-micromolar potency range .
| Evidence Dimension | Soluble epoxide hydrolase (sEH) IC₅₀ |
|---|---|
| Target Compound Data | 4-Phenylchalcone oxide IC₅₀ = 0.4 µM (primary literature); IC₅₀ = 68 nM (commercial validation, purified enzyme) |
| Comparator Or Baseline | Chalcone oxide IC₅₀ = 40 µM; 4-Fluorochalcone oxide IC₅₀ = 8 µM |
| Quantified Difference | 100-fold more potent than chalcone oxide; 20-fold more potent than 4-fluorochalcone oxide |
| Conditions | Recombinant rat sEH and rat liver/inflammatory cell cytosol; substrate: trans-diphenylpropene oxide (tDPPO) |
Why This Matters
For researchers studying the arachidonic acid cascade or developing sEH-targeted anti-inflammatory agents, 2-phenylchalcone-derived oxide provides a validated tool compound with potency that is two orders of magnitude greater than the generic chalcone oxide control, reducing the required working concentration and minimizing off-target solvent effects.
- [1] Hammock BD, et al. Soluble epoxide hydrolase in rat inflammatory cells is indistinguishable from soluble epoxide hydrolase in rat liver. Toxicological Sciences. 1999. IC₅₀ values: chalcone oxide = 40 µM, 4-fluorochalcone oxide = 8 µM, 4-phenylchalcone oxide = 0.4 µM. View Source
